Pentafluoropropionyl fluoride

Description

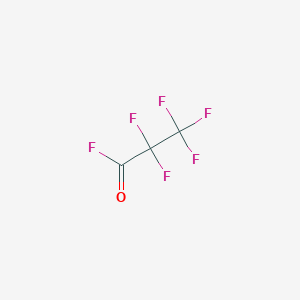

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCLKCNTDGWDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059968 | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Pentafluoropropionyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

422-61-7 | |

| Record name | 2,2,3,3,3-Pentafluoropropanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Perfluorinated Acyl Fluorides in Modern Fluorine Chemistry

Perfluorinated acyl fluorides, including pentafluoropropionyl fluoride (B91410), are a class of highly reactive compounds that serve as fundamental building blocks in modern fluorine chemistry. Their importance stems from the unique properties imparted by the fluorine atoms, such as high electronegativity, which leads to strong electron-withdrawing effects and influences the chemical behavior of the molecule. ontosight.ai This characteristic makes them valuable reagents for introducing fluorine into other organic molecules, a process that can dramatically alter the biological activity and physical properties of the parent compound. ontosight.ai

The versatility of perfluorinated acyl fluorides is further demonstrated by their role as intermediates in the synthesis of more complex fluorinated molecules. For instance, they are used to create perfluoroallyl fluorosulfate (B1228806) (FAFS), a building block for various fluoroallylic compounds with broad applications. lookchem.comlookchem.comchemicalbook.comcookechem.com The development of novel synthetic methods, such as the PERFECT (PERFluorination of an Esterified Compound then Thermolysis) process, has expanded the accessibility of various perfluorinated acyl fluorides, further solidifying their importance in creating new fluorinated materials. mdpi.com

The Evolution of Synthetic Strategies for Pentafluoropropionyl Fluoride

The synthesis of pentafluoropropionyl fluoride (B91410) has evolved to include several effective methods, each with its own advantages. A common laboratory-scale approach involves the reaction of pentafluoropropionic acid with reagents like phosphorus pentachloride or thionyl chloride, followed by a fluorination step. ontosight.ai

More recent and industrially significant methods have been developed to improve efficiency and yield. One such method utilizes hexafluoropropylene oxide as a starting material. patsnap.com Another innovative approach involves the degradation of hexafluoropropylene oxide (HFPO) oligomers, which are persistent organic pollutants, into the valuable pentafluoropropionyl fluoride. rhhz.net This process, catalyzed by cesium fluoride in tetraglyme (B29129), demonstrates a sustainable approach by converting harmful waste into a useful industrial chemical. rhhz.net

Furthermore, processes have been developed for converting perfluorinated esters to perfluorinated acyl fluorides. google.com These methods are particularly useful for producing alpha-branched perfluorinated acyl fluorides and can be more efficient than traditional electrochemical fluorination, which can suffer from side reactions and low yields. google.com The continuous development of these synthetic strategies is crucial for meeting the growing demand for this compound in various industrial applications.

Contemporary Research Challenges and Opportunities in Pentafluoropropionyl Fluoride Chemistry

Established Industrial Synthesis Routes

The large-scale production of this compound has traditionally been dominated by two main synthetic strategies: electrolytic fluorination and the catalytic rearrangement of hexafluoropropylene oxide.

Electrolytic Fluorination of Propionyl Chloride Precursors

One of the foundational methods for producing perfluorinated compounds is through electrochemical fluorination (ECF), often referred to as the Simons process. researchgate.net In this procedure, a precursor such as propionyl chloride is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source. rhhz.netgoogle.com An electric current is then passed through the solution, initiating the substitution of hydrogen atoms with fluorine atoms on the organic substrate at a nickel anode. researchgate.netthieme-connect.de

The mechanism of electrochemical fluorination is complex and still a subject of debate, with proposed pathways involving high-valent nickel fluoride species (NiF₃) acting as the fluorinating agent in a free-radical process. researchgate.netcecri.res.in

Catalytic Rearrangement of Hexafluoropropylene Oxide (HFPO)

A more direct and widely used industrial route to this compound is the catalytic isomerization of hexafluoropropylene oxide (HFPO). rhhz.netencyclopedia.pub This reaction involves the rearrangement of the epoxide ring of HFPO to form the acyl fluoride.

The process is typically catalyzed by nucleophilic catalysts, such as alkali metal fluorides (e.g., potassium fluoride or cesium fluoride) or various amines. encyclopedia.pubchemours.com The reaction can be carried out in aprotic polar solvents like diglyme (B29089) or acetonitrile (B52724). mdpi.com In the presence of these catalysts, HFPO isomerizes to this compound with high selectivity. chemours.commdpi.com

Despite its efficiency, the primary disadvantage of this method is the high cost of the starting material, hexafluoropropylene oxide. rhhz.net Additionally, HFPO can undergo an undesirable rearrangement to the toxic hexafluoroacetone (B58046) (HFA), particularly in the presence of Lewis acids which can be formed from corrosion by-products in storage containers. chemours.com This necessitates careful handling and storage, often requiring stainless steel containers or the addition of inhibitors like toluene (B28343) to prevent this side reaction. chemours.com

Emerging Green Chemistry Approaches to this compound Production

In response to the environmental and economic drawbacks of traditional methods, research has focused on developing more sustainable "green" synthetic routes. A promising strategy involves the utilization of hexafluoropropylene oxide oligomers, which are persistent and toxic industrial by-products.

Degradation of Hexafluoropropylene Oxide Oligomers

Hexafluoropropylene oxide (HFPO) oligomers are by-products of the industrial polymerization process used to manufacture fluoropolymers. rhhz.net These oligomers are recognized as persistent organic pollutants (POPs) due to their toxicity and bioaccumulative nature. rhhz.net An innovative approach seeks to convert these hazardous waste materials into the valuable chemical intermediate, this compound. rhhz.netccspublishing.org.cn This method not only provides an alternative synthesis route but also addresses the significant environmental challenge of disposing of HFPO oligomers. rhhz.net

The process involves the decomposition of HFPO oligomers (with repeating units n=2-10) into this compound. rhhz.net This transformation has been successfully demonstrated on a laboratory scale, with high yields, indicating potential for industrial application. rhhz.net

A key factor in the successful degradation of HFPO oligomers is the selection of an effective catalytic system. A combination of cesium fluoride (CsF) as the catalyst and tetraglyme (B29129) as the solvent has proven to be highly effective. rhhz.netresearchgate.net

Under optimized conditions, this system can achieve complete degradation of HFPO oligomers to this compound with yields exceeding 90%. rhhz.net The reaction is typically conducted in a batch autoclave at elevated temperatures, around 160°C, to ensure the reaction goes to completion. rhhz.net The robustness of this method has been demonstrated on a 200-gram scale without a decrease in efficiency, highlighting its industrial viability. rhhz.net Other alkali metal fluorides, such as sodium fluoride (NaF) and potassium fluoride (KF), have been tested, but CsF in tetraglyme provides the best performance. rhhz.netresearchgate.net

| Catalyst | Solvent | Yield of PPF (%) |

|---|

Data sourced from studies on the degradation of HFPO oligomers, illustrating the superior performance of the Cesium Fluoride/Tetraglyme system. rhhz.net

The proposed mechanism for the degradation of HFPO oligomers into this compound involves a series of nucleophilic attacks and intramolecular rearrangements. rhhz.net The process is initiated by the fluoride ion (F⁻) from the cesium fluoride catalyst. The tetraglyme solvent plays a crucial role by complexing with the cesium cation (Cs⁺), which enhances the nucleophilicity of the fluoride ion. rhhz.net

The key steps of the proposed mechanism are as follows:

The highly nucleophilic fluoride ion attacks the electrophilic carbonyl carbon of the HFPO oligomer, forming an intermediate alkoxide. rhhz.net

This is followed by an intramolecular fluoride migration, which leads to the cleavage of a carbon-oxygen (ether) bond. rhhz.netacs.org This step releases the first molecule of this compound.

The process repeats along the oligomer chain, with subsequent ether bond cleavages releasing additional molecules of this compound. rhhz.net

The catalytic cycle is closed when a fluoride ion is released at the end of the chain degradation. rhhz.net

This mechanism explains the complete breakdown of long-chain, environmentally harmful oligomers into a valuable, smaller chemical product. rhhz.net

Scale-Up Considerations for Sustainable Production

A significant advancement in the sustainable production of this compound (PPF) involves the degradation of hexafluoropropylene oxide (HFPO) oligomers. researchgate.netrhhz.net These oligomers are persistent organic pollutants and byproducts of industrial fluoropolymer manufacturing. rhhz.net Developing methods to convert this chemical waste into a valuable industrial product like PPF represents a key strategy in green chemistry. researchgate.net

Research has demonstrated that HFPO oligomers (with n=2-10) can be effectively degraded into PPF in high yields. researchgate.net The process utilizes an alkali metal fluoride catalyst, such as cesium fluoride (CsF), in a high-boiling point ether solvent like tetraglyme. rhhz.net Under optimized conditions, this catalytic system can achieve complete degradation of the oligomers, yielding over 90% PPF. researchgate.netrhhz.net Importantly, the process has been successfully tested on a 200g scale without any loss of efficiency, indicating its strong potential for industrial-scale application. researchgate.net Another patented method describes reacting HFPO low polymers with a cesium fluoride catalyst in an amine solvent at 110-130°C, achieving yields of up to 92% with a purity higher than 98%. patsnap.com These methods offer a pathway for large-scale production under relatively mild conditions, transforming a hazardous byproduct into a valuable chemical feedstock. rhhz.netpatsnap.com

Table 1: Conditions for Degradation of HFPO Oligomers to this compound

| Catalyst System | Solvent | Temperature | Pressure | Yield | Purity | Scale | Source |

|---|---|---|---|---|---|---|---|

| Cesium Fluoride | Tetraglyme | 160 °C | Not Specified | >90% | Not Specified | 200 g | researchgate.netrhhz.net |

| Cesium Fluoride | Amine (e.g., DMF) | 110-130 °C | 2-3 atm | >92% | >98% | Lab-scale | patsnap.com |

Isomerization of Hexafluoropropylene Oxide with Hybrid Catalytic Systems

The isomerization of hexafluoropropylene oxide (HFPO) is a primary route to synthesize this compound. fluorine1.ruwipo.int This reaction is effectively catalyzed by various nucleophilic species. icm.edu.pl The use of hybrid catalytic systems, which combine different types of catalysts, has been shown to be particularly effective. wipo.int

A patented process details the use of a hybrid catalyst system where the main catalyst is an organic amine compound or a five- to six-membered nitrogen-containing heterocyclic compound. wipo.int Examples of suitable main catalysts include secondary and tertiary amines (such as trimethylamine, triethylamine, and dimethylamine) and aromatic heterocycles like pyridine. fluorine1.ruwipo.int These nitrogenous compounds act as nucleophilic catalysts that initiate the isomerization of the HFPO molecule. fluorine1.ruicm.edu.pl The reaction involves the nucleophilic attack by the amine on a carbon atom of the epoxide ring, leading to ring-opening and subsequent rearrangement to form the more stable acyl fluoride. icm.edu.pl

In the hybrid catalytic systems mentioned above, alkali metal fluorides serve as essential co-catalysts. wipo.int The catalytic activity of alkali metal fluorides in the isomerization of HFPO increases down the group, with cesium fluoride being more active than potassium fluoride, which is in turn more active than sodium fluoride. fluorine1.ru This trend is attributed to the increasing nucleophilicity of the fluoride ion as the radius of the alkali metal cation increases. fluorine1.ru

Kinetic studies show that modifying a calcium fluoride catalyst with cesium or potassium fluorides allows for nearly complete conversion of HFPO to this compound at temperatures between 470-480 K, achieving yields up to 99.6%. fluorine1.ru The activation energy for the isomerization decreases significantly with the heavier alkali metal fluoride, indicating higher catalytic efficiency. fluorine1.ru These alkali metal fluorides facilitate the reaction by providing a source of nucleophilic fluoride ions, which can directly attack the HFPO or enhance the activity of the primary organic catalyst. fluorine1.ruicm.edu.pl

Table 2: Kinetic Characteristics of HFPO Isomerization with Alkali Metal Fluoride Catalysts

| Catalyst | Activation Energy (kJ/mol) | Temperature for High Conversion | Yield | Source |

|---|---|---|---|---|

| CsF (applied) | 55.6 | 470-480 K | up to 99.6% | fluorine1.ru |

| KF (applied) | 81.6 | 470-480 K | High | fluorine1.ru |

| NaF (applied) | 93.3 | Not Specified | Lower | fluorine1.ru |

Derivatization and Halogen Exchange Reactions of this compound

This compound is a versatile precursor for other perfluoroacyl halides, which are also important synthetic intermediates. researchgate.net Halogen exchange reactions provide a direct and efficient route for this transformation.

Synthesis of Perfluoroacyl Chlorides, Bromides, and Iodides via Lithium Halide Exchange

A facile and high-yield method for converting perfluoroacyl fluorides, including this compound, into the corresponding perfluoroacyl chlorides, bromides, and iodides involves treatment with anhydrous lithium halides (LiCl, LiBr, LiI). researchgate.netresearchgate.net This halogen exchange reaction is highly effective, providing the desired acyl halides in high yields. researchgate.net The reaction conditions, particularly temperature, can be adjusted depending on the target halide. researchgate.netresearchgate.net This method is significant because it allows for the direct and efficient synthesis of a range of perfluoroacyl halides from a common fluorinated starting material. researchgate.net

Table 3: Halogen Exchange of Perfluoroacyl Fluorides with Lithium Halides

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Perfluoroacyl Fluoride | Anhydrous LiCl | Perfluoroacyl Chloride | High | researchgate.netresearchgate.net |

| Perfluoroacyl Fluoride | Anhydrous LiBr | Perfluoroacyl Bromide | High | researchgate.netresearchgate.net |

| Perfluoroacyl Fluoride | Anhydrous LiI | Perfluoroacyl Iodide | High | researchgate.netresearchgate.net |

The mechanism of the lithium-halogen exchange is distinct from other metal-halogen exchanges and is central to the success of this specific transformation. researchgate.netwikipedia.org The reaction is proposed to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu In this mechanism, the organolithium reagent (or in this case, the halide anion from the lithium salt) attacks the halogen atom on the substrate. wikipedia.org

Crucially, for the conversion of perfluoroacyl fluorides, the reaction is successful almost exclusively with lithium salts. researchgate.net This specificity is attributed to the strong interaction between the small lithium cation and the fluorine atom. researchgate.net This interaction likely facilitates the formation of the ate-complex intermediate, where the lithium cation coordinates to the fluorine atom of the acyl fluoride, making the carbonyl carbon more susceptible to nucleophilic attack by the halide anion (Cl⁻, Br⁻, or I⁻). The stability of the carbon-fluorine bond, typically the strongest carbon-halogen bond, is overcome in this context due to the favorable thermodynamics of forming lithium fluoride (LiF), which is a very stable salt. reddit.com An X-ray crystal structure of a related lithium bis(pentafluorophenyl) iodinate "ate-complex" provides strong evidence for the existence of such intermediates in lithium-halogen exchange processes. harvard.edu

Temperature Dependence of Exchange Reactions

The exchange reactions involving this compound are significantly influenced by temperature. In a SbF₅ catalyzed transalkylation reaction with 2-H-octafluoroisobutylmethyl ether, heating at 50-52°C for 24 hours is employed to produce heptafluoropropylmethyl ether. google.com The reaction composition's dependence on temperature indicates that the catalytic alkylation is a reversible and exothermic equilibrium. google.com Lowering the temperature shifts the equilibrium in favor of the fluorinated ether products. google.com Generally, reactions involving this compound can be conducted at temperatures ranging from approximately -120°C to 150°C, with a preferred range of -70°C to 20°C to achieve optimal conversion or desired equilibrium. google.com

The thermal rearrangement of trifluoromethyl trifluorovinyl ether to this compound itself is a temperature-dependent process that can be influenced by the presence of radical initiators. researchgate.net In the context of glycosylation reactions, the use of a pentafluoropropionyl group as a protecting group has been studied, where its influence on reaction selectivity can be compared to other esters at different temperatures. nih.govcore.ac.uk For instance, the deprotection of a pentafluoropropionyl group is exceptionally facile, proceeding at room temperature, which highlights the temperature sensitivity of reactions involving this moiety. core.ac.uk

The isomerization of hexafluoropropene (B89477) oxide to this compound is another temperature-critical process. google.com The reaction can be carried out at temperatures ranging from -25°C to 40°C, with a more typical range of -25°C to 25°C and an optimal range of -20°C to 0°C to control the reaction rate and prevent undesirable oligomerization. google.com The yield of this compound in these isomerization reactions is directly affected by the reaction temperature. google.com For example, repeating a specific reaction at 80°C resulted in a conversion of 88 mol% and a yield of 98 mol%. google.com

Table 1: Temperature Effects on Reactions Involving this compound

| Reaction Type | Reagents | Catalyst/Conditions | Temperature (°C) | Outcome | Reference |

| Transalkylation | This compound, 2-H-octafluoroisobutylmethyl ether | SbF₅ | 50-52 | Production of heptafluoropropylmethyl ether | google.com |

| Isomerization | Hexafluoropropene oxide | Liquid complex ammonium (B1175870) hydrofluoride | 60 | 97.3 mol% pure this compound | google.com |

| Isomerization | Hexafluoropropene oxide | - | -20 to 0 | Selective formation of the mono-adduct | google.com |

| Isomerization | Hexafluoropropene oxide | - | 80 | 88 mol% conversion, 98 mol% yield | google.com |

Formation of N-Containing Perfluoroalkyl Iodides from this compound

The synthesis of N-containing perfluoroalkyl iodides can be achieved through reactions involving this compound. oup.com This process is part of a broader class of reactions for producing perfluoroalkyl iodides, which are valuable as telogens in the telomerization of tetrafluoroethylene (B6358150) to create long-chain perfluoroalkyl iodides. google.comresearchgate.net

The formation of certain perfluoroalkyl iodides from precursors like this compound can involve a radical process that leads to the splitting of a carbonyl group. oup.com This is analogous to halodecarboxylation reactions where a carbon-carbon bond is cleaved, and carbon dioxide is liberated. nih.gov In the context of perfluorinated compounds, these transformations are crucial for converting perfluorinated acids and their derivatives into valuable perfluoroalkyl halides. nih.gov The reaction of perfluorinated compounds containing a carbon-carbon double bond with iodine monochloride (ICl) in hydrogen fluoride (HF) solvent in the presence of a Lewis acid catalyst is a known method for preparing perfluoroalkyl iodides. google.com

The isomerization of hexafluoropropene oxide to this compound can be catalyzed by alkaline organic amine catalysts, where low steric hindrance is a desirable characteristic for a good ring-opening effect. google.com In the context of producing hydrofluoroethers, increasing the steric bulk of an ester can influence the conformational equilibrium of the molecule. nih.gov

Building Block for Specialty Fluorochemicals

This compound is a key precursor in the production of a range of high-performance fluorochemicals. Its reactivity allows for its incorporation into larger, more complex fluorinated molecules with specialized properties.

One of the significant applications of this compound is its use as a reagent in the synthesis of perfluoroallyl fluorosulfate (B1228806) (FAFS). lookchem.comchemicalbook.comlookchem.com FAFS is recognized as a versatile building block for creating various fluoroallylic compounds. lookchem.comchemicalbook.com These compounds are of considerable interest across multiple sectors, including materials science, pharmaceuticals, and agrochemicals, due to their distinct reactivity and properties. lookchem.com

This compound is a crucial intermediate in one of the primary synthesis routes for perfluoro-2-methyl-3-pentanone (C₆F₁₂O), a next-generation fire extinguishing agent known commercially as Novec 1230 or FK-5-1-12. encyclopedia.pubmdpi.comresearchgate.net This agent is noted for its excellent fire suppression efficiency and favorable environmental profile, including zero ozone depletion potential (ODP) and a global warming potential (GWP) near unity. encyclopedia.pubresearchgate.net The synthesis involves the reaction of this compound with hexafluoropropylene. encyclopedia.pubmdpi.com

The synthesis of C₆F₁₂O from this compound is effectively catalyzed by alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of an aprotic polar solvent. encyclopedia.pubmdpi.com Commonly used solvents for this reaction include diglyme or acetonitrile. encyclopedia.pubmdpi.com The use of alkali metal fluorides as catalysts in organic synthesis is a well-established principle, often involving hydrogen bonding and phase-transfer catalysis (PTC) to enhance the reactivity of the fluoride ion. nih.gov In this specific synthesis, Fenichev et al. noted that the presence of water in the acetonitrile solvent is a primary factor leading to the deactivation of the catalyst. mdpi.com

For industrial-scale production, the optimization of reaction conditions is critical to maximize yield and ensure process safety and efficiency. Research, including a patent from the 3M company, has detailed specific conditions for the synthesis of C₆F₁₂O from this compound and hexafluoropropylene. encyclopedia.pubmdpi.com A notable challenge in this process is the highly corrosive nature of the this compound raw material, which places high demands on the reactor materials. encyclopedia.pubmdpi.com Furthermore, the reaction often requires elevated pressure, adding to the complexity of industrial implementation. encyclopedia.pubmdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Active Potassium Fluoride | encyclopedia.pubmdpi.com |

| Solvent | Diglyme | encyclopedia.pubmdpi.com |

| Temperature | 70 °C | encyclopedia.pubmdpi.com |

| Pressure | 1 MPa | encyclopedia.pubmdpi.com |

| Yield of C₆F₁₂O | 90.6% | encyclopedia.pubmdpi.com |

Intermediate in the Production of Fire Extinguishing Agents (e.g., C6F12O)

Perfluoroacylation Reagent in Organic Substrate Functionalization

Beyond its role as a precursor, this compound is a valuable reagent for perfluoroacylation, a process that introduces the pentafluoropropionyl group (C₂F₅CO-) into organic molecules. Acyl fluorides are increasingly recognized as robust and versatile tools in synthetic chemistry. researchgate.net

This compound can be used for the direct functionalization of organic substrates. For instance, it can be reacted with non-fluorinated alcohols to produce partially-fluorinated esters. agc.com This esterification process involves the direct introduction of the perfluoroacyl group onto the alcohol, typically with the removal of hydrogen fluoride (HF) as a byproduct. agc.com This method is advantageous as it allows for the synthesis of complex fluorinated molecules from readily available and often inexpensive hydrocarbon starting materials and fluorine gas. agc.com The introduction of perfluoroacyl groups can significantly alter the chemical and physical properties of the parent molecule, enhancing characteristics such as thermal stability and lipophilicity, which is of great interest in the development of pharmaceuticals and advanced materials. researchgate.net

Mechanistic Aspects of Perfluoroacylation Reactions

Perfluoroacylation reactions are fundamental to the synthesis of many fluorinated compounds. In the case of the C-3 trifluoroacetylation of carbazoles, a proposed mechanism suggests the initial formation of an acylium cation from trifluoroacetic anhydride (B1165640), catalyzed by trifluoroacetic acid. epo.org This acylium cation then engages in an electrophilic aromatic substitution with the carbazole (B46965) substrate, leading to the formation of the trifluoroacetylated product after proton loss. epo.org

A similar mechanistic principle can be applied to reactions involving this compound. The isomerization of hexafluoropropylene oxide (HFPO) to this compound (PPF) is often facilitated by nucleophilic catalysts like halides or amines. patsnap.com In subsequent acylation reactions, the highly reactive acyl fluoride group (-COF) of this compound can act as a potent electrophile. The reaction mechanism for perfluoroacylation of aromatic compounds, for instance, likely involves the generation of a pentafluoropropionyl cation (C2F5CO+) as a key intermediate, which then attacks the aromatic ring.

In a different approach, a one-pot tandem perfluoroalkylation-defluorination reaction has been developed for the synthesis of perfluoroacyl 1H-indole derivatives using perfluoroalkyl iodides. epo.org The proposed mechanism involves the initial reaction of the perfluoroalkyl iodide with sodium dithionite (B78146) to form a sodium perfluorobutylsulfinate intermediate. This intermediate reacts with indole (B1671886) to yield a perfluorobutyl indole, which, upon reaction with H+ and water, ultimately forms the perfluoroacylated product through the loss of hydrogen fluoride. epo.org

Role in Fluoropolymer and Network Material Development

This compound is a valuable precursor in the synthesis of fluoropolymers and network materials. It serves as a key raw material for producing fluorine-containing alkyl vinyl ethers, which function as modified monomers in the creation of fluorine-containing elastomers. europa.eu The unique properties of fluoropolymers, such as high thermal stability, chemical resistance, and low coefficient of friction, make them suitable for a wide range of high-performance applications. mdpi.com

Synthesis of Novel Fluorinated Network Materials

Fluorinated network materials are a class of polymers characterized by their cross-linked, three-dimensional structures, which impart exceptional stability and unique properties. While direct use of this compound as a cross-linking agent is not extensively detailed, its role as a precursor to functional monomers is critical. For example, it can be used to synthesize monomers that are then polymerized and cross-linked. europa.eu The development of fluorinated network materials often involves reacting multifunctional fluorinated building blocks. For instance, fluorinated network materials have been prepared by reacting perfluoropyridine with polyols like 1,3,5-benzenetrimethanol (B1273297) or phloroglucinol. dtic.mil Similarly, monomers derived from this compound can be designed with multiple reactive sites to enable the formation of highly cross-linked polymer networks. These networks are of interest for applications requiring robust materials with high thermal and chemical resistance. researchgate.net

Integration into Biomedical Polymers (e.g., NO-Releasing Fluoropolymers)

A significant application of this compound is in the development of advanced biomedical polymers. Fluoropolymers like polyvinylidene fluoride (PVDF) are widely used for medical devices but can be limited by issues such as thrombogenicity and microbial infection. mdpi.com To address this, researchers have developed nitric oxide (NO)-releasing fluoropolymers by incorporating a novel fluorinated NO donor derived from this compound. mdpi.com

S-Nitroso-N-pentafluoropropionyl-penicillamine (C2F5-SNAP) as NO Donor

The specific nitric oxide donor synthesized for this purpose is S-nitroso-N-pentafluoropropionyl-penicillamine (C2F5-SNAP). mdpi.com This compound is created and then incorporated into a PVDF polymer matrix using a solvent swelling method. mdpi.com The presence of the pentafluoropropionyl (C2F5) group is crucial, as it promotes "fluorous-fluorous" interactions with the fluorinated backbone of the PVDF polymer. mdpi.com This specific interaction is expected to decrease the leaching of the NO donor and its byproducts from the polymer matrix. mdpi.com The resulting material can release nitric oxide for an extended period, for example, for 11 days under physiological conditions. mdpi.com

| Property | Value/Description | Source(s) |

| NO Donor | S-nitroso-N-pentafluoropropionyl-penicillamine (C2F5-SNAP) | , mdpi.com |

| Polymer Matrix | Polyvinylidene fluoride (PVDF) | , mdpi.com |

| Incorporation Method | Solvent swelling | , mdpi.com |

| Release Duration | Can release NO for 11 days under physiological conditions | , mdpi.com, |

| Leaching | Low leaching of the NO donor and its decomposed products | , mdpi.com, |

Impact on Biocompatibility and Antimicrobial Properties

The development of NO-releasing fluoropolymers using C2F5-SNAP has a significant positive impact on the biocompatibility and antimicrobial properties of the material. Nitric oxide is known for its potent antimicrobial and antithrombotic roles. The NO-releasing PVDF tubing has demonstrated significant antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria over a 7-day test period. mdpi.com This innovation has the potential to greatly improve the performance of various biomedical devices by reducing the risk of infection and improving how the material interacts with the body. mdpi.com The antimicrobial effect of fluoride itself is also a recognized property, as it can inhibit key bacterial enzymes and disrupt growth. researchgate.net

| Bacterial Strain | Effect | Source(s) |

| Staphylococcus aureus (Gram-positive) | Significant antimicrobial activity | , mdpi.com |

| Pseudomonas aeruginosa (Gram-negative) | Significant antimicrobial activity | , mdpi.com |

Innovative Solvent and Reaction Media Applications

This compound and its chemistry are also relevant in the context of specialized solvents and reaction media. The synthesis of perfluoropropionyl fluorides can be carried out in polar solvents such as nitriles (e.g., acetonitrile, benzonitrile) and polyalkyl ethers (e.g., the dimethyl ether of ethylene (B1197577) glycol). Furthermore, research has shown the effective degradation of hexafluoropropylene oxide (HFPO) oligomers into this compound using a cesium fluoride catalyst in a tetraglyme solvent. In one innovative application, a system of this compound and a tertiary amine has been used to dissolve silica (B1680970) gel, demonstrating its utility in unique reaction systems for preparing silicon tetrafluoride complexes.

Dissolution of Inorganic Oxides in this compound-Tertiary Amine Systems

The ability of this compound to act as a reactive solvent system in the presence of tertiary amines facilitates the dissolution of certain inorganic oxides, a process with significant implications for materials synthesis. Research has demonstrated the efficacy of this system, particularly in the dissolution of silica gel. researchgate.net

In this process, this compound is not merely a solvent but an active reagent. The presence of a tertiary amine is crucial for the dissolution to occur. While this compound can react with the silica surface in the absence of a base, it is the combination with a tertiary amine that leads to the complete breakdown of the silica network. researchgate.net The proposed mechanism involves the nucleophilic attack of the fluoride, facilitated by the amine, on the silicon atoms of the silica framework.

A key study in this area explored the dissolution of silica gel in a this compound-methanol system, followed by the addition of a tertiary amine like pyridine, 1,10-phenanthroline, or 2,2'-bipyridyl. researchgate.net This process resulted in the formation and precipitation of SiF4 solvate complexes, achieving yields of 69–83%. researchgate.net This demonstrates a viable pathway for the controlled decomposition of silica into reactive silicon fluoride species at room temperature. researchgate.net

The following table summarizes the key components and outcomes of this dissolution system.

| Component | Role | Outcome |

| This compound | Fluorinating agent | Reacts with and breaks down the Si-O-Si bonds in silica. |

| Tertiary Amine (e.g., Pyridine) | Catalyst/Base | Facilitates the nucleophilic attack and dissolution process. |

| Inorganic Oxide (e.g., Silica Gel) | Solute/Reactant | Is dissolved and converted into soluble silicon fluoride complexes. |

| Co-solvent (e.g., Methanol) | Medium | Can be used to facilitate the reaction and precipitation of products. |

This dissolution method provides a valuable alternative to traditional high-temperature or highly corrosive aqueous methods for processing inorganic oxides.

Relevance to Nonaqueous Zeolite Synthesis

The dissolution of inorganic oxides, such as silica, using the this compound-tertiary amine system is directly relevant to the nonaqueous synthesis of zeolites. researchgate.net Zeolites are crystalline microporous aluminosilicates with well-defined structures that are widely used as catalysts and adsorbents. csu.edu.aumdpi.com Their synthesis typically requires a soluble source of silicon and aluminum.

Traditionally, zeolite synthesis occurs in aqueous alkaline media (hydrothermal synthesis). kuleuven.bemdpi.com However, nonaqueous and fluoride-mediated synthesis routes have emerged as powerful alternatives, offering several advantages. kuleuven.beresearchgate.net Synthesizing zeolites in a fluoride medium, often at near-neutral pH, can lead to materials with fewer structural defects and enhanced hydrothermal stability. mdpi.comresearchgate.netcjcatal.com

The this compound system provides a method to generate the necessary soluble silicon precursors in a nonaqueous environment, which is a critical step for certain zeolite syntheses. researchgate.net The conditions under which silica dissolves in the this compound-tertiary amine system are noted to be very similar to those used for the nonaqueous synthesis of specific zeolites, such as ZSM-5. researchgate.net

The general process for nonaqueous zeolite synthesis involves combining silicon and aluminum sources with an organic structure-directing agent (OSDA) and a mineralizer in a nonaqueous solvent. kuleuven.be Fluoride ions (F-) are commonly used as mineralizing agents, playing a role similar to hydroxide (B78521) ions (OH-) in traditional synthesis by facilitating the hydrolysis and condensation of the silica and alumina (B75360) precursors. kuleuven.bemdpi.com The use of this compound directly provides the fluoride ions and a reactive silicon source from the dissolution of silica.

The table below outlines the key factors in fluoride-mediated zeolite synthesis and the role of the this compound system.

| Factor in Zeolite Synthesis | Relevance of this compound System |

| Silicon Source | Provides a method to dissolve silica gel, creating soluble silicon fluoride precursors. researchgate.net |

| Mineralizer | Acts as a source of fluoride ions, which are effective mineralizers for zeolite crystallization. kuleuven.bemdpi.com |

| Nonaqueous Conditions | The dissolution process is inherently nonaqueous, aligning with solvothermal synthesis routes. researchgate.netkuleuven.be |

| Targeted Zeolite Structures | The conditions are similar to those for synthesizing specific zeolites like ZSM-5. researchgate.net |

Mechanistic Investigations and Computational Chemistry of Pentafluoropropionyl Fluoride

Reaction Kinetics and Energetics

Detailed experimental studies on the reaction kinetics and energetics specifically for pentafluoropropionyl fluoride (B91410) are not extensively available in the reviewed literature. However, significant research has been conducted on the closely related compound, pentafluoropropionic acid (CF₃CF₂COOH), which provides valuable insights into the potential behavior of its acyl fluoride derivative.

Quantum chemistry has been employed to analyze the potential energy surface (PES) for related compounds, which can inform our understanding of pentafluoropropionyl fluoride.

A theoretical analysis of 2,2,3,3,3-pentafluoropropionyl fluoride has been conducted using density functional theory (DFT) at the B3LYP/6-311++G** level to investigate its internal rotation and structural stability. researchgate.net These calculations focused on the potential function scans for the internal rotation of the molecule, identifying stable conformers and estimating the rotational barriers between them. researchgate.net The study predicted that the molecule exists in a Gauche and Cis conformational equilibrium. researchgate.net While this analysis provides insight into the molecule's own potential energy landscape, specific PES analyses for its reactions, particularly with fluorine atoms, are not detailed in the available literature.

For context, PES studies on the reaction of fluorine atoms with pentafluoropropionic acid indicate the presence of two main reaction channels: an abstraction channel and an addition-elimination channel. The abstraction pathway, which leads to the formation of hydrogen fluoride (HF), C₂F₅, and carbon dioxide, is the dominant channel at typical experimental temperatures. researchgate.net The addition-elimination channel becomes more significant at temperatures exceeding 1000 K. researchgate.net

Computational Modeling of Molecular Interactions

Computational methods are crucial for understanding the behavior of complex fluorinated molecules like this compound at a molecular level.

The fragmentation of deprotonated per- and polyfluorinated propionic acids has been investigated using techniques such as infrared multiple-photon dissociation (IRMPD) spectroscopy, collision-induced dissociation (CID), and DFT calculations. These studies reveal multiple competing fragmentation pathways. mdpi.com While these studies focus on the deprotonated acid (carboxylate) rather than the acyl fluoride, they provide a framework for understanding the stability and fragmentation of related fluorinated three-carbon systems.

Key observed fragmentation pathways for deprotonated fluorinated propionic acids include:

Production of fluoroformate (FCO₂⁻) and a corresponding ethylene (B1197577) derivative. mdpi.com

Loss of hydrogen fluoride (HF) to form an associated carbanion. mdpi.com

Loss of carbon dioxide (CO₂) to form an associated carbanion. mdpi.com

The dominant pathway is influenced by the position of fluorine atoms on the carbon chain. The formation of FCO₂⁻ is often dictated by the relative energy of a four-membered ring transition state. mdpi.com Derivatization of molecules with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is a known technique in mass spectrometry to create fragment ions that help differentiate between isomers of various compounds. ojp.gov

Table 1: Competing Fragmentation Pathways of Deprotonated Fluorinated Propionic Acids This table is based on data for deprotonated per- and polyfluorinated propionic acids.

| Pathway | Products |

| 1 | Fluoroformate (FCO₂⁻) + Ethylene Derivative |

| 2 | Hydrogen Fluoride (HF) + Carbanion |

| 3 | Carbon Dioxide (CO₂) + Carbanion |

Data sourced from The Journal of Physical Chemistry Letters. mdpi.com

The affinity of reactants for fluoride ions (F⁻) is a critical factor in many reaction mechanisms involving organofluorine compounds. This is particularly evident in the synthesis and reactions of this compound.

One significant industrial process is the degradation of hexafluoropropylene oxide (HFPO) oligomers to produce this compound. rhhz.netresearchgate.net This reaction is catalyzed by alkali metal fluorides, such as cesium fluoride (CsF), in a tetraglyme (B29129) solvent. rhhz.net The mechanism involves the fluoride ion acting as a nucleophile. In the anionic ring-opening polymerization of HFPO, the F⁻ ion can either initiate a chain reaction by attacking the monomer or terminate the chain by reacting with the acyl fluoride group. researchgate.net The high yield of this compound in the degradation process underscores a favorable reaction pathway driven by the interaction between the fluoride catalyst and the fluorinated intermediates. rhhz.net

Furthermore, this compound is itself a key reactant in the synthesis of other fluorochemicals. For example, it is used to produce heptafluoropropyl pentafluoroethyl ether. This synthesis involves reacting this compound with a metal fluoride (like potassium fluoride) to generate a perfluorinated alkoxide intermediate, highlighting another mechanism where fluoride affinity is central to the transformation.

Computational Fluid Dynamics (CFD) is a powerful tool used in process engineering to model and simulate fluid flow, heat transfer, and chemical reactions within industrial equipment. While specific CFD studies for the optimization of this compound production are not prominent in the reviewed literature, the principles of CFD are highly applicable to its known synthesis routes.

The synthesis of this compound from HFPO oligomers is often performed in a batch autoclave reactor. rhhz.net CFD modeling could be instrumental in optimizing this process by:

Reactor Design: Simulating the fluid dynamics inside the autoclave to ensure efficient mixing of the reactants (HFPO oligomers) and the catalyst (cesium fluoride in tetraglyme). This can help in designing agitators and reactor geometries that prevent dead zones and ensure uniform reaction conditions.

Heat Transfer: The degradation reaction is conducted at elevated temperatures (e.g., 160 °C). rhhz.net CFD can model the temperature distribution within the reactor, ensuring uniform heating and preventing localized hot spots that could lead to side reactions or catalyst degradation.

By providing detailed insights into the interplay of physical and chemical phenomena, CFD can facilitate the development of a safer, more efficient, and higher-yield industrial process for producing high-purity this compound. patsnap.com

Theoretical Studies on Catalysis and Polymerization Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating the complex mechanisms involved in the synthesis and behavior of fluoropolymers. These studies provide molecular-level insights into reaction pathways, catalyst activity, and structural properties that are often difficult to probe experimentally. For this compound and its related chemistries, theoretical investigations have been particularly crucial in understanding polymerization processes and the fundamental characteristics of the molecule itself.

Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide

This compound is intrinsically linked to the chemistry of hexafluoropropylene oxide (HFPO), a key monomer for producing perfluoropolyethers (PFPEs). chemours.comrhhz.net The primary industrial route to these polymers is the anionic ring-opening polymerization of HFPO. researchgate.net This process is typically catalyzed by alkali metal fluorides, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like tetraglyme. scite.aiacs.org

The mechanism of this polymerization is a subject of significant theoretical interest due to its "abnormal" regioselectivity. mdpi.com Contrary to typical epoxide ring-opening reactions where a nucleophile attacks the less sterically hindered carbon atom, reactions involving HFPO show that the fluoride ion selectively attacks the more hindered β-carbon atom (the one substituted with the trifluoromethyl group). mdpi.com

Mechanism and Intermediates:

Theoretical studies, particularly those using density functional theory (DFT), have provided an explanation for this phenomenon. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent β-carbon more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com The initiation step involves the attack of a fluoride ion (from the catalyst) on the β-carbon of the HFPO monomer. This ring-opening step results in the formation of the heptafluoropropoxide anion (CF₃CF₂CF₂O⁻). chemours.com This alkoxide is the key propagating species in the polymerization. It proceeds to attack another HFPO monomer, extending the polymer chain. chemours.com

The polymerization is considered a "living" polymerization when using catalysts like the potassium fluoride/tetraglyme system, which allows for the synthesis of polymers with controlled molar masses. acs.org The choice of catalyst significantly impacts the outcome. For instance, CsF tends to produce low molecular weight oligomers, while KF can be used to achieve higher molar mass polymers. scite.aiacs.org

Interestingly, the polymerization process is reversible. Under certain conditions, HFPO oligomers can be degraded back to valuable industrial chemicals, including this compound. rhhz.netresearchgate.net Research has demonstrated that heating HFPO oligomers with cesium fluoride in tetraglyme can efficiently break the ether bonds of the polymer, yielding this compound in high yields. rhhz.net A proposed mechanism suggests that the fluoride ion, activated by the Cs⁺/tetraglyme system, attacks the electrophilic carbonyl group of the acid fluoride chain end, initiating a cascade of reactions that cleave the oligomer chain. rhhz.net

| Catalyst System | Substrate | Conditions | Yield of PPF |

|---|---|---|---|

| Cesium Fluoride / Tetraglyme | HFPO Oligomers (n = 2-10) | Heating under batch autoclave | > 90% |

Density Functional Theory (DFT) in Fluoropolymer Synthesis

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the synthesis and properties of fluorinated compounds like this compound. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying molecular structures, vibrational frequencies, and reaction energetics. researchgate.net

Theoretical studies on this compound itself have utilized DFT to probe its conformational landscape and structural stability. researchgate.net Ab initio and DFT calculations, employing methods such as B3LYP with extensive basis sets like 6-311++G**, have been used to predict the molecule's preferred geometries. researchgate.net

Key Findings from DFT Studies:

Conformational Analysis: Computational scans of the potential energy surface of this compound have predicted that the molecule exists as a mixture of two stable conformers: gauche and cis. These studies often identify the cis conformer as being the lowest in energy. researchgate.net

Rotational Barriers: By mapping the potential function for the internal rotation around the carbon-carbon single bond, researchers have been able to estimate the energy barriers separating these stable conformers. researchgate.net

Vibrational Spectra: DFT calculations are used to compute the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, allow for a detailed assignment of the experimental infrared (IR) and Raman spectra, attributing specific spectral bands to the vibrations of the gauche and cis conformers. researchgate.net

These theoretical insights are fundamental for a complete understanding of the molecule's physical and chemical behavior, providing a microscopic picture that complements experimental observations.

| Computational Method | Basis Set | Properties Investigated | Key Findings |

|---|---|---|---|

| DFT (B3LYP), MP2 | 6-311++G** | Conformational Stability, Rotational Barriers, Vibrational Frequencies | Predicted existence of stable gauche and cis conformers; Cis conformer is lower in energy. |

Toxicological Research and Health Impact Mechanisms Associated with Fluorinated Acyl Fluorides

Cellular and Molecular Mechanisms of Fluoride (B91410) Toxicity

The toxic effects of fluoride at the cellular level are multifaceted, stemming from its high electronegativity and reactivity. nih.gov The mechanisms of fluoride toxicity are broadly attributed to the inhibition of proteins, disruption of organelles, alteration of cellular pH, and imbalance of electrolytes. nih.govnih.govresearchgate.netwjpls.org

A primary mechanism of fluoride toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.comaging-us.com Fluoride exposure has been shown to increase the generation of ROS, such as superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals. mdpi.comnih.gov This increased production of ROS can lead to significant cellular damage, including lipid peroxidation, which compromises the integrity of cell membranes, and damage to proteins and DNA. researchgate.netfrontiersin.org Studies have demonstrated that fluoride can stimulate microglia, a type of immune cell in the brain, to produce higher levels of ROS and reactive nitrogen species (RNS), contributing to its neurotoxic effects. nih.gov The generation of ROS is considered a key factor in the pathogenesis of chronic fluoride toxicity. nih.govfrontiersin.org

Fluoride not only promotes the generation of ROS but also impairs the cell's own defense mechanisms against oxidative stress. nih.govscielo.br It inhibits the activity of crucial antioxidant enzymes responsible for scavenging free radicals. mdpi.comaging-us.com Research has consistently shown that fluoride exposure leads to decreased activity of enzymes such as:

Superoxide Dismutase (SOD): which converts superoxide radicals into hydrogen peroxide and oxygen. aging-us.comnih.govnih.gov

Catalase (CAT): which catalyzes the decomposition of hydrogen peroxide to water and oxygen. aging-us.comscielo.br

Glutathione Peroxidase (GPx): which reduces hydrogen peroxide and lipid hydroperoxides. mdpi.comaging-us.comfrontiersin.org

Glutathione-S-Transferase (GST): involved in the detoxification of xenobiotics. aging-us.com

The inhibition of these enzyme systems exacerbates oxidative stress, leading to a vicious cycle of cellular damage. aging-us.comresearchgate.net Studies in mice have shown that sodium fluoride administration decreases the mRNA expression levels and activities of SOD, CAT, and GPx in the liver. aging-us.com

| Enzyme System | Effect of Fluoride Exposure | References |

| Superoxide Dismutase (SOD) | Decreased activity and mRNA expression | mdpi.comaging-us.comnih.gov |

| Catalase (CAT) | Decreased activity and mRNA expression | mdpi.comaging-us.comscielo.br |

| Glutathione Peroxidase (GPx) | Decreased activity and mRNA expression | mdpi.comaging-us.comfrontiersin.org |

| Glutathione (GSH) | Decreased levels | aging-us.comfrontiersin.org |

| Glutathione-S-Transferase (GST) | Decreased activity | aging-us.com |

Fluoride is a well-established enzyme poison. mdpi.comencyclopedia.pub Its inhibitory effects are widespread, affecting a range of enzymes critical for cellular function, particularly metalloproteins that require metal ions as cofactors. nih.gov Fluoride's ability to bind with metal cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), is a key mechanism of its inhibitory action. mdpi.com Since over 300 human enzymes depend on magnesium for their activity, fluoride's interference has far-reaching consequences. mdpi.com

One of the most notable examples is the inhibition of enolase, a magnesium-dependent enzyme in the glycolysis pathway, which disrupts cellular energy production. mdpi.com Fluoride also inhibits ATPases, enzymes crucial for maintaining ionic gradients across cell membranes, and various phosphatases and kinases involved in cell signaling. nih.govwjpls.orgbiorxiv.org This disruption extends to protein synthesis and secretion, with studies showing that fluoride can induce stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and modification. nih.gov

The endoplasmic reticulum is also a major target. Fluoride can trigger the unfolded protein response (UPR), a stress signal that, if prolonged, can lead to apoptosis (programmed cell death). nih.govscienceopen.com This ER stress is linked to the inhibition of protein synthesis and secretion. nih.gov Furthermore, fluoride can disrupt the Golgi apparatus, affecting protein transport within the cell. uni.lu This widespread organelle damage compromises essential cellular functions and can ultimately lead to cell death. nih.govnih.gov

Fluoride exposure can lead to significant disturbances in cellular pH and electrolyte balance. nih.govuni.lu As a weak acid, hydrofluoric acid (HF) can readily cross cell membranes. nih.gov Once inside the more alkaline cytoplasm, it dissociates, releasing fluoride ions and protons (H⁺), which leads to intracellular acidification. nih.gov This drop in pH can inhibit the activity of many enzymes that have a narrow optimal pH range, including those involved in glycolysis. uni.lu

Furthermore, fluoride disrupts electrolyte homeostasis. It is known to cause an imbalance of crucial ions like calcium, magnesium, and potassium. nih.gov Fluoride ions can bind to calcium, leading to a decrease in available intracellular and extracellular calcium. droracle.ai Prolonged exposure in vertebrates has been shown to cause a loss of calcium and magnesium from plasma. nih.gov This electrolyte imbalance has far-reaching consequences, affecting everything from nerve impulse transmission to muscle contraction and cellular signaling. nih.govwjpls.org

The toxicity of fluoride can be significantly amplified in the presence of trace amounts of other elements, most notably aluminum (Al³⁺). mdpi.comencyclopedia.pub Fluoride and aluminum readily form aluminofluoride complexes (AlFx) in solution. ingentaconnect.comjcu.cz These complexes are structurally similar to the phosphate (B84403) group (PO₄³⁻) and can act as its analogue in many biological systems. ingentaconnect.com

Systemic Effects and Pathological Manifestations in Research Models

Mechanisms of Skeletal Fluorosis and Bone Mineralization Alterations

Fluorinated acyl fluorides, through their metabolic processes, can contribute to an increased body burden of fluoride, which is a known cumulative toxin for bone tissue. nih.gov Excessive fluoride accumulation in the skeletal system leads to a condition known as skeletal fluorosis, a metabolic bone disease characterized by a range of pathological changes. nih.govresearchgate.net The underlying mechanisms are complex, involving a dynamic imbalance between bone formation (osteoblastogenesis) and bone resorption (osteoclastogenesis). researchgate.net

The primary mechanism involves the direct interaction of fluoride ions with the bone mineral matrix. nih.gov Fluoride can substitute for the hydroxyl group in hydroxyapatite (B223615), the primary mineral component of bone, to form fluorapatite (B74983). nih.gov While fluorapatite is more stable and resistant to acid dissolution, its accumulation can alter the crystallinity and mechanical properties of bone. nih.gov This can lead to increased bone mass, but the newly formed bone may lack normal structure and strength, making it more prone to fracture. nih.govwikipedia.org

Research indicates that fluoride exposure can have a biphasic dose-dependent effect on bone cells, stimulating bone formation at low doses while being toxic at higher concentrations. plos.org It can act as an anabolic agent, increasing bone volume and trabecular thickness. nih.gov However, this often occurs without a corresponding increase in trabecular connectivity, which is crucial for bone strength. nih.gov

Furthermore, excessive fluoride can impair bone mineralization, leading to an increase in unmineralized bone tissue, or osteoid. fluoridealert.org This condition, known as osteomalacia, results in softer bones that are more susceptible to fractures. fluoridealert.org Studies have shown that even at concentrations above 1.5 ppm, fluoride can lead to an increase in osteoid parameters. fluoridealert.org The impaired mineralization may be due to fluoride's interference with enzymatic processes and its effects on calcium homeostasis. nih.govresearchgate.net High fluoride intake has been associated with secondary hyperparathyroidism, where the parathyroid glands secrete excess hormones, leading to increased calcium resorption from the bones. wikipedia.org

The severity of skeletal fluorosis is influenced by several factors, including the dose and duration of fluoride intake, age, sex, and dietary calcium levels. nih.gov Osteosclerotic (hardening) effects are more common with long-term ingestion of smaller doses of fluoride with adequate calcium intake, while osteoporotic (thinning) forms are more prevalent in children and with higher fluoride loads. nih.gov

Table 1: Research Findings on Fluoride's Effects on Bone

| Finding | Observation | Reference(s) |

| Bone Mineral Interaction | Fluoride substitutes the hydroxyl group in hydroxyapatite to form more stable but potentially weaker fluorapatite. | nih.gov |

| Cellular Effects | Exhibits a biphasic dose-dependent response on bone cells, anabolic at low doses and toxic at high doses. | plos.org |

| Bone Structure | Increases bone mass and trabecular thickness but can decrease trabecular connectivity, leading to reduced bone quality. | nih.gov |

| Mineralization | Can lead to osteomalacia (softening of bones) by increasing the amount of unmineralized osteoid. | fluoridealert.org |

| Hormonal Effects | May induce secondary hyperparathyroidism, leading to increased bone resorption. | wikipedia.org |

| Influencing Factors | Severity is dependent on dose, duration, age, sex, and calcium intake. | nih.gov |

Investigations into Neurotoxicity and Cognitive Function

The potential for fluorinated compounds to induce neurotoxicity and impact cognitive function is an area of growing research interest. The metabolism of certain fluorinated compounds can release fluoride ions, which have the ability to cross the blood-brain barrier and accumulate in brain tissue. researchgate.net

Research, primarily from studies on fluoride exposure from drinking water, suggests a link between high fluoride levels and adverse effects on neurodevelopment and cognitive function in children. harvard.edunih.gov A meta-analysis of 27 studies found strong indications that fluoride may adversely affect cognitive development in children, with children in high-fluoride areas showing significantly lower IQ scores than those in low-fluoride areas. harvard.edunih.gov The average loss in IQ was reported to be approximately seven points. harvard.edu Some studies suggest that even moderately elevated fluoride exposure could be toxic to the developing brain. harvard.edu

The proposed mechanisms for fluoride-induced neurotoxicity are multifaceted. One central mechanism may be excitotoxicity, an overstimulation of neurons that can lead to neuronal damage and death. researchgate.net Fluoride has been shown to induce free radical production and lipid peroxidation in the brain, particularly in regions like the hippocampus, which is critical for learning and memory. researchgate.net This oxidative stress can impair neuronal function and contribute to neurodegeneration. researchgate.net

Furthermore, fluoride can interfere with the function of crucial enzymes and proteins within the central nervous system. researchgate.net It has been suggested that fluoride can alter the utilization of acetylcholine, a key neurotransmitter involved in learning and memory, thereby affecting nerve impulse transmission. researchgate.net Animal studies have reported that fluoride exposure can lead to deficits in motor performance, learning, and memory. nih.gov However, it is important to note that some studies in rats have not found exposure-related differences in these areas at certain concentrations. nih.gov

Recent systematic reviews continue to support the notion that elevated fluoride intake during early development can result in IQ deficits. nih.gov A 2022 review concluded that high fluoride exposure (≥2 mg/L in drinking water) might be associated with negative cognitive outcomes in children, although it also highlighted the need for more high-quality longitudinal studies. nih.gov A pilot study in Ethiopia also found a clear association between high fluoride levels in drinking water and cognitive impairment in school-aged children, as measured by drawing and memory tests. tulane.edu

Conversely, some research has produced conflicting results. A 2021 study in Spain reported that prenatal fluoride exposure was associated with higher cognitive scores in boys at age 4. ilikemyteeth.org Additionally, a large 2022 study in Australia found no association between fluoridated water exposure during the first five years of life and altered emotional and behavioral development or executive functioning. ilikemyteeth.org The National Toxicology Program (NTP) concluded with "moderate confidence" that higher fluoride exposure is associated with lower IQ in children but noted that there was insufficient data to determine the effect of levels typically found in community water fluoridation. nih.gov

Table 2: Summary of Research on Fluoride Neurotoxicity and Cognitive Function

| Study Type/Review | Key Findings | Reference(s) |

| Meta-Analysis (2012) | Strong indication of adverse effects on cognitive development in children; average IQ loss of ~7 points in high-fluoride areas. | harvard.edunih.gov |

| Systematic Review (2019) | Recent epidemiological studies support that elevated early-life fluoride exposure can lead to considerable IQ deficits. | nih.gov |

| Systematic Review (2022) | Exposure to fluoride >2 mg/L in drinking water may be associated with impaired cognitive outcomes in children. | nih.gov |

| Pilot Study (Ethiopia) | Clear association between high fluoride in drinking water and cognitive impairment in children. | tulane.edu |

| National Toxicology Program (NTP) Monograph | "Moderate confidence" that higher fluoride exposure is associated with lower IQ in children. Insufficient data for low exposure levels. | nih.gov |

| Contradictory Studies | A Spanish study found higher cognitive scores in boys with prenatal exposure. An Australian study found no link between early-life exposure and later emotional/behavioral development. | ilikemyteeth.org |

Analytical and Characterization Techniques for Pentafluoropropionyl Fluoride Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups within pentafluoropropionyl fluoride (B91410).

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in pentafluoropropionyl fluoride. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The C=O (carbonyl) stretching vibration is a particularly strong and characteristic absorption in the IR spectrum of acyl fluorides. Studies have reported the use of IR spectroscopy to characterize products from reactions involving hexafluoropropene (B89477) oxide (HFPO), where its isomerization to this compound is a key step. oup.comoup.com

Theoretical studies using Density Functional Theory (DFT) have been employed to compute the vibrational frequencies for the stable conformers of this compound, providing a basis for assigning the experimentally observed IR and Raman spectra. researchgate.net These computational analyses help in understanding the complex vibrational modes of the molecule. researchgate.net For instance, research combining matrix-isolation/FTIR spectroscopy with theoretical calculations has provided detailed information on the different rotational isomers (rotamers) of the molecule. lookchem.com

Table 1: Key IR Absorption Bands for this compound and Related Compounds

| Functional Group | Compound Context | Wavenumber (cm⁻¹) | Reference |

| C=O (Amide) | 2-(pentafluoropropionylamino)phenol | 1695 | oup.com |

| C=O (Ester) | Heterocyclic ester derivative | 1765 | oup.com |

| C-F Bonds | General for perfluoro compounds | 1100-1300 | oup.com |

Note: Specific wavenumber for C=O in this compound is a key identifier, though values can vary slightly based on the physical state and solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated compounds.

¹⁹F NMR is particularly informative for this compound. nih.gov Due to fluorine's 100% natural abundance and high sensitivity, ¹⁹F NMR provides distinct signals for fluorine atoms in different chemical environments. huji.ac.ilicpms.cz The spectrum of this compound typically shows two main signals corresponding to the -CF₃ (trifluoromethyl) and -CF₂- (difluoromethylene) groups. oup.com The chemical shifts and coupling constants (J-values) provide detailed information about the connectivity of the fluorine atoms within the molecule. icpms.cz For example, in a related compound, 2-(pentafluoropropionylamino)phenol, the CF₃ and CF₂ groups appeared at distinct chemical shifts of 6.0 ppm and 45.3 ppm, respectively. oup.com

¹H NMR is used to identify any hydrogen-containing impurities or to characterize reaction products where this compound is used as a reagent. oup.comchemistrysteps.com For the pure compound, no signals are expected in the ¹H NMR spectrum. However, when this compound reacts with hydrogen-containing molecules, ¹H NMR is crucial for determining the structure of the resulting products. oup.com The chemical shifts in ¹H NMR are reported in parts per million (ppm) downfield from a standard reference, typically tetramethylsilane (B1202638) (TMS). chemistrysteps.comacs.org

Table 2: Representative ¹⁹F NMR Data for Pentafluoropropionyl Derivatives

| Compound/Fragment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| 4,4,5,5,5-Pentafluoro-1-phenyl-1,3-pentanedione (-CF₃) | -4.05 | s | N/A | oup.com |

| 4,4,5,5,5-Pentafluoro-1-phenyl-1,3-pentanedione (-CF₂) | -45.00 | s | N/A | oup.com |

| 2-(pentafluoropropionylamino)phenol (-CF₃) | 6.0 | Not specified | Not specified | oup.com |

| 2-(pentafluoropropionylamino)phenol (-CF₂) | 45.3 | Not specified | Not specified | oup.com |

Note: Chemical shifts are relative to a standard, often trifluoroacetic acid or CFCl₃. oup.comalfa-chemistry.com "s" denotes a singlet.

Chromatographic Separation and Detection Methods

Chromatography is essential for separating this compound from reactants, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. nih.gov It is widely used to monitor the progress of reactions that produce or consume this compound and to determine the purity of the final product. windows.netrhhz.net In a typical GC analysis, the sample is vaporized and passed through a column containing a stationary phase. research-solution.com The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. researchgate.net

For purity assessment, a flame ionization detector (FID) is often used. nih.govwindows.net For instance, a purity of ≥97% for this compound can be confirmed using GC/FID. windows.net In studies involving the degradation of hexafluoropropylene oxide (HFPO) oligomers, GC was used to analyze the reaction mixture, often after converting the product to its methyl ester derivative for easier analysis. rhhz.net The temperature program for the GC column is optimized to achieve good separation of all components in the mixture. rhhz.net

Table 3: Example Gas Chromatography (GC) Purity Analysis Data

| Compound | Purity (%) | Detection Method | Reference |

| This compound | ≥ 97 | GC/FID | windows.net |

| This compound | 99.082 | GC | google.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of less volatile or thermally sensitive compounds. researchgate.net While GC is more common for this compound itself, HPLC is crucial for determining fluoride ions or other fluorinated compounds that may be present in aqueous samples resulting from its reactions or degradation. researchgate.netnih.gov

One application involves the determination of total organic fluorine. researchgate.net This process can involve a defluorination step to convert organic fluorine to inorganic fluoride, which is then derivatized to a UV-active compound for HPLC analysis. researchgate.net For example, fluoride ions can be reacted with triphenylhydroxysilane to form triphenylsilyl fluoride, which can be quantified using reversed-phase (RP) HPLC with UV detection. nih.govresearchgate.net This approach allows for the sensitive determination of fluoride at low concentrations. researchgate.net HPLC has also been employed to monitor the leaching of fluorinated nitric oxide donors from polymer matrices, demonstrating its utility in analyzing complex fluorinated molecules in solution. nih.gov

Table 4: HPLC Method Parameters for Fluoride Determination

| Parameter | Value/Description | Reference |

| Column | Reversed-phase C18 | researchgate.netnih.gov |

| Detection | UV | researchgate.netresearchgate.net |

| Analyte Form | Derivatized (e.g., as triphenylsilyl fluoride) | researchgate.net |

| Application | Determination of total organic fluorine; analysis of fluorinated compounds in solution | researchgate.netnih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Polymer Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to confirm the molecular weight of this compound and to elucidate its structure by analyzing its fragmentation patterns. oup.comresearchgate.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. libretexts.org For this compound (C₃F₆O), the calculated molecular weight is approximately 166.02 g/mol . nih.gov

When subjected to electron ionization (EI), the molecule fragments in a predictable way, providing a unique fingerprint. libretexts.orgorgchemboulder.com Common fragments observed for fluorinated compounds include the loss of fluorine atoms or functional groups like -CF₃. aip.org For example, in the mass spectrum of a related diketone, a peak corresponding to the molecular ion (M⁺) was observed, along with a base peak attributed to a stable fragment. oup.com The analysis of these fragmentation patterns helps to piece together the structure of the parent molecule. nih.gov MS is also invaluable in identifying byproducts and intermediates in complex reaction mixtures. oup.comaip.org

Table 5: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |